An In-Depth Technical Guide to Methyl 2,3,4,5-tetrafluorobenzoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 2,3,4,5-tetrafluorobenzoate: Properties, Synthesis, and Applications
Introduction: The Strategic Role of Fluorine in Modern Chemistry
In the landscape of drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating chemical and biological properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2,3,4,5-tetrafluorobenzoate (CAS No. 5292-42-2) is a key exemplar of a polyfluorinated aromatic building block. This guide offers an in-depth analysis of its chemical properties, synthesis, and reactivity, providing researchers and development professionals with the technical insights required to effectively utilize this versatile reagent. Its parent acid is a critical intermediate in the synthesis of fluoroquinolone antibiotics, highlighting the importance of this structural motif in pharmaceutical development.[1]
Physicochemical and Structural Properties
Methyl 2,3,4,5-tetrafluorobenzoate is an aromatic ester characterized by a benzene ring substituted with four fluorine atoms and a methyl carboxylate group.[2] This high degree of fluorination dictates its physical properties and chemical reactivity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5292-42-2 | [3][4] |
| Molecular Formula | C₈H₄F₄O₂ | [3][4] |
| Molecular Weight | 208.11 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Purity (Typical) | ≥98% | [3] |
| Synonyms | Benzoic Acid, 2,3,4,5-Tetrafluoro-, Methyl Ester | [2] |
| Boiling Point | Data not readily available. (Parent acid: 135-137 °C @ 23 Torr) | [6] |
| Melting Point | Data not readily available. (Parent acid: 85-87 °C) | [7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate). |
Synthesis and Mechanism
The most direct and common synthesis of Methyl 2,3,4,5-tetrafluorobenzoate is the esterification of its parent carboxylic acid, 2,3,4,5-Tetrafluorobenzoic acid.
2.1. Synthesis of the Precursor: 2,3,4,5-Tetrafluorobenzoic Acid
The precursor acid is a valuable intermediate itself, notably for synthesizing fluoroquinolone antibiotics.[1] A high-yield synthesis involves the selective decarboxylation of 3,4,5,6-Tetrafluorophthalic acid. The reaction is typically conducted in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) with a tertiary amine base such as triethylamine, which facilitates the removal of one carboxyl group at elevated temperatures (115-120 °C).[8]
2.2. Esterification: From Acid to Ester
The conversion of the carboxylic acid to the methyl ester is typically achieved via Fischer esterification or by conversion to a more reactive acyl chloride intermediate. A robust method involves reacting the acid with methanol in the presence of a dehydrating agent or an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid.
Causality of Reagent Choice: Thionyl chloride is particularly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate in situ. This intermediate is highly electrophilic and readily reacts with methanol. The byproducts of the thionyl chloride reaction (SO₂ and HCl) are gases, which are easily removed, driving the reaction to completion.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is adapted from a general procedure for the esterification of similar fluorinated benzoic acids.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser and a drying tube (e.g., CaCl₂), suspend 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Reagent Addition: Cool the flask in an ice/water bath. Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for 3-5 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Purification: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize residual acid) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel to obtain Methyl 2,3,4,5-tetrafluorobenzoate as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2,3,4,5-tetrafluorobenzoate.
Spectroscopic Characterization (Predicted)
No experimental spectra are widely published for this specific compound. The following characterization is predicted based on established spectroscopic principles and data from analogous structures, such as the parent carboxylic acid.[9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Absorption Range |
| ¹H NMR | -OCH₃ (singlet) | δ 3.9 - 4.0 ppm |
| Ar-H (multiplet) | δ 7.6 - 7.9 ppm | |
| ¹³C NMR | -OC H₃ | δ 52 - 54 ppm |
| Ar-C -H | δ 115 - 120 ppm (with C-F coupling) | |
| Ar-C -COOCH₃ | δ 110 - 115 ppm (with C-F coupling) | |
| Ar-C -F | δ 135 - 155 ppm (large ¹JCF coupling) | |
| C =O | δ 160 - 165 ppm (with C-F coupling) | |
| IR Spectroscopy | C-H stretch (sp³) | 2950 - 3000 cm⁻¹ |
| C=O stretch (ester) | 1730 - 1745 cm⁻¹ (strong) | |
| C=C stretch (aromatic) | 1500 - 1620 cm⁻¹ | |
| C-O stretch | 1200 - 1300 cm⁻¹ | |
| C-F stretch | 1000 - 1150 cm⁻¹ (strong) | |
| Mass Spec (EI) | [M]⁺ | m/z 208.01 |
| [M-OCH₃]⁺ | m/z 177.00 |
Expert Interpretation:
-
¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl ester protons and a complex multiplet for the single aromatic proton at C6. The complexity of the aromatic signal arises from coupling to the three nearby fluorine atoms (³JHF and ⁴JHF).
-
¹³C NMR: The key feature will be the large one-bond carbon-fluorine coupling constants (¹JCF), which can be in the range of 240-270 Hz. This results in complex, split signals for the fluorinated aromatic carbons, confirming the substitution pattern.
-
IR Spectroscopy: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group. The presence of strong C-F stretching bands in the fingerprint region is also a key diagnostic feature.
Reactivity and Synthetic Utility
The reactivity of Methyl 2,3,4,5-tetrafluorobenzoate is dominated by two key features: the ester functional group and the highly electron-deficient aromatic ring.
4.1. Reactions at the Ester Group
The ester can undergo standard transformations such as:
-
Saponification: Hydrolysis with a strong base (e.g., NaOH, KOH) to regenerate the parent 2,3,4,5-tetrafluorobenzoic acid.
-
Amidation: Reaction with amines, often at elevated temperatures or with catalysis, to form the corresponding amides.
-
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) will yield (2,3,4,5-tetrafluorophenyl)methanol.
4.2. Nucleophilic Aromatic Substitution (SₙAr)
This is the most significant reaction pathway for this class of compounds. The four powerfully electron-withdrawing fluorine atoms make the aromatic ring highly susceptible to attack by nucleophiles.[11]
Mechanistic Principle: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] Aromaticity is then restored by the expulsion of a fluoride ion, which is a competent leaving group in this context. The rate of reaction is often fastest for fluorine as a leaving group compared to other halogens in highly activated systems, a consequence of the high polarization of the C-F bond facilitating the initial nucleophilic attack.[13]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Regioselectivity: In this specific isomer, nucleophilic attack is most likely to occur at the C4 or C2 position, para or ortho to the electron-withdrawing ester group, as these positions provide the best resonance stabilization for the negative charge in the Meisenheimer intermediate. The precise outcome can depend on the nucleophile and reaction conditions.
Protocol: Representative SₙAr Reaction
-
Setup: To a solution of Methyl 2,3,4,5-tetrafluorobenzoate (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (e.g., sodium methoxide, a secondary amine; 1.1-1.5 eq).
-
Base (if required): If the nucleophile is neutral (like an amine or thiol), add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq) to facilitate the reaction.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, monitoring by TLC or LC-MS. Reactions on these activated systems can be rapid.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting substituted product by column chromatography or recrystallization.
Safety and Handling
Methyl 2,3,4,5-tetrafluorobenzoate is a chemical reagent that requires careful handling in a laboratory setting.
Hazard Profile:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Methyl 2,3,4,5-tetrafluorobenzoate is a highly functionalized building block with significant potential in synthetic chemistry. Its predictable reactivity, particularly in nucleophilic aromatic substitution, allows for the controlled introduction of a wide range of functional groups onto a polyfluorinated scaffold. For researchers in drug discovery and materials science, this compound serves as a valuable starting point for creating novel molecules with enhanced metabolic stability and tailored electronic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.
References
- 1. [PDF] Preparation of 2,3,4,5-Tetrafluorobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 2. ivychem.com [ivychem.com]
- 3. 5292-42-2 | methyl 2,3,4,5-tetrafluorobenzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 5292-42-2[Methyl 2,3,4,5-tetrafluorobenzoate]- Acmec Biochemical [acmec.com.cn]
- 5. Methyl 2,3,5,6-tetrafluorobenzoate | C8H4F4O2 | CID 14896548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4,5-Tetrafluorobenzoic acid CAS#: 1201-31-6 [m.chemicalbook.com]
- 7. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 8. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 13C NMR [m.chemicalbook.com]
- 10. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 1H NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. m.youtube.com [m.youtube.com]
